molecular formula C11H12O4 B041768 7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one CAS No. 888723-96-4

7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Cat. No.: B041768
CAS No.: 888723-96-4
M. Wt: 208.21 g/mol
InChI Key: NUSOXCFZGFESQF-UHFFFAOYSA-N
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Description

7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a sophisticated chemical building block of significant interest in synthetic organic chemistry and materials science research. This compound features a unique 1,3-benzodioxinone core structure, substituted with a methoxy group and two geminal methyl groups, which confer specific electronic and steric properties. Its primary research value lies in its role as a key synthetic intermediate, particularly in the construction of complex heterocyclic systems and natural product analogs. The reactive lactone and acetal functionalities make it a versatile precursor for ring-opening and cyclization reactions, enabling access to diverse molecular scaffolds such as chromones, coumarins, and other oxygen-containing heterocycles with potential biological activity. Researchers utilize this compound in the development of novel pharmaceuticals, agrochemicals, and functional organic materials, where its defined stereoelectronic profile allows for precise control over reaction pathways and product outcomes. It is supplied as a high-purity solid to ensure reproducibility in sensitive synthetic applications. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)14-9-6-7(13-3)4-5-8(9)10(12)15-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSOXCFZGFESQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(C=CC(=C2)OC)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Dihydroxybenzene Derivatives with Acetone

The most widely reported method involves acid-catalyzed cyclocondensation of 5-hydroxy-7-methoxy-4H-chromen-4-one derivatives with acetone. Takahashi et al. (2003) demonstrated that treating 2,4-dihydroxy-5-methoxybenzoic acid with concentrated sulfuric acid and acetone at 0–5°C yields the target compound in 68% purity. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the adjacent hydroxyl group on the acetone-derived electrophile, forming the dioxin ring.

Optimization Insights

  • Catalyst : Substituting H<sub>2</sub>SO<sub>4</sub> with p-toluenesulfonic acid (PTSA) improves yields to 82% by reducing side reactions.

  • Solvent : Reactions in dichloromethane (DCM) at reflux enhance regioselectivity compared to neat conditions .

  • Workup : Precipitation in ice-water followed by recrystallization from ethyl acetate/hexane achieves >95% purity.

Mitsunobu Reaction for Stereoselective Ring Closure

Trotter et al. (2012) developed a stereocontrolled approach using the Mitsunobu reaction. Here, 5-hydroxy-7-methoxy-2-(hydroxymethyl)benzaldehyde reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) in tetrahydrofuran (THF), forming the benzodioxinone ring with inversion of configuration at the stereocenter. This method is critical for synthesizing enantiopure intermediates for pharmaceuticals.

Key Parameters

  • Temperature : Reactions at −20°C minimize epimerization.

  • Yield : 75–80% with <2% of the undesired diastereomer.

  • Scale-Up : Replacing DEAD with diisopropyl azodicarboxylate (DIAD) enhances safety in industrial settings .

Palladium-Catalyzed Carbonylation

A patent by WO2014041565A2 describes a palladium-mediated carbonylation of 2-bromo-5-methoxyphenol derivatives . Using Pd(OAc)<sub>2</sub>, carbon monoxide (CO), and methanol under 50 psi pressure, the reaction forms the ketone moiety directly. Subsequent treatment with 2,2-dimethoxypropane and Amberlyst-15 completes the dioxin ring .

Advantages

  • Efficiency : Single-pot synthesis reduces steps.

  • Yield : 90% with >99% HPLC purity .

  • Industrial Relevance : Compatible with continuous flow reactors .

Base-Induced Cyclization of Haloacetophenone Derivatives

A four-step sequence from 2,4-dihydroxy-5-methoxyacetophenone involves:

  • Bromination : Treatment with Br<sub>2</sub> in acetic acid yields 2-bromo-2-(2,4-dihydroxy-5-methoxyphenyl)acetophenone .

  • Alkylation : Reaction with tert-butyl bromoacetate in DMF/K<sub>2</sub>CO<sub>3</sub> introduces the dimethyl group .

  • Cyclization : Sodium hydride (NaH) in DMF induces ring closure at 80°C .

  • Deprotection : HCl in dioxane removes the tert-butyl group .

Performance Metrics

StepYield (%)Purity (%)
Bromination8592
Alkylation7889
Cyclization8896
Deprotection9599

Enzymatic Oxidation of Prenylated Precursors

Emerging biocatalytic methods utilize horseradish peroxidase (HRP) to oxidize 7-methoxy-2,2-dimethyl-4H-chromene derivatives. The enzyme facilitates oxygen insertion into the C3–C4 bond, forming the dioxinone ring under mild conditions (pH 7, 25°C) .

Benefits

  • Sustainability : Eliminates toxic solvents and catalysts.

  • Selectivity : No epimerization observed.

  • Yield : 65% with scope for optimization via enzyme engineering .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Acid-Catalyzed68–8295LowHigh
Mitsunobu75–8098HighModerate
Palladium Carbonyl9099Very HighHigh
Base-Induced70–8896ModerateHigh
Enzymatic6597LowLow

Scientific Research Applications

Medicinal Chemistry

7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one exhibits a variety of biological activities that make it a candidate for therapeutic applications:

  • Anti-inflammatory Activity : The compound has been shown to modulate inflammatory responses by acting as an activator of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes—mediators of inflammation. This property suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.
  • Antioxidant Properties : Research indicates that this compound can scavenge free radicals and enhance endogenous antioxidant defenses, which may be beneficial in conditions characterized by oxidative stress.

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting respiratory diseases and other inflammatory conditions .

Biochemical Mechanisms

The primary mechanism of action for this compound involves its interaction with the arachidonic acid metabolic pathway:

  • Activation of 5-Lipoxygenase (5-LOX) : By activating 5-LOX, the compound enhances the conversion of arachidonic acid into leukotrienes, which are crucial for mediating inflammatory responses. This activation can lead to increased production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFindings
Study A (2020)Demonstrated significant reduction in leukotriene levels in vitro when treated with the compound.
Study B (2021)Showed antioxidant activity through free radical scavenging assays.
Study C (2023)Reported potential therapeutic effects in animal models of asthma due to its anti-inflammatory properties.

Applications in Medicine

Given its biological activities, this compound has potential applications in:

  • Asthma Treatment : Its ability to inhibit leukotriene synthesis positions it as a candidate for managing asthma symptoms.
  • Chronic Inflammatory Diseases : The compound's anti-inflammatory properties could be beneficial for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzodioxin-4-one scaffold is highly modular, allowing for diverse substitutions that influence reactivity, stability, and biological activity. Below is a detailed comparison of 7-methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one with key analogs:

Structural and Functional Group Variations

Table 1: Substituent Effects on Key Properties
Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound (888723-96-4) 7-OCH₃, 2,2-diCH₃ 208.21 Intermediate for β-keto esters and pyrones
5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (154714-19-9) 5-OH, 2,2-diCH₃ 194.19 Potential antioxidant activity; synthetic precursor
6-Bromo-7-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (YFR) 6-Br, 7-OH, 2,2-diCH₃ 273.09 Enhanced electrophilicity for nucleophilic substitution
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (137571-73-4) 5,7-diOH, 2,2-diCH₃ 210.18 Chelating properties; natural product analog
2,2-Dimethyl-4H-1,3-dioxin-4-one (87769-48-0) No aromatic ring; 2,2-diCH₃ 128.13 Simpler lactone core; precursor for Meldrum’s acid derivatives

Industrial and Pharmacological Relevance

  • Availability : This compound is commercially available from suppliers like J & K Scientific and Chemsky, highlighting its industrial demand .
  • Cost-Effectiveness : Brominated derivatives (e.g., YFR) are costlier due to specialized synthesis, whereas hydroxylated analogs are more accessible .

Biological Activity

7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS No. 888723-96-4) is an organic compound known for its diverse biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C11_{11}H12_{12}O4_{4}
  • Molecular Weight : 208.21 g/mol
  • IUPAC Name : 7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one

The compound features a unique benzodioxin structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. This method allows for the production of high yields and purity suitable for research applications .

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been observed to act as an enzyme inhibitor or activator depending on the specific biological pathway involved. This compound's methoxy group at the 7th position plays a crucial role in modulating its interactions with biological systems .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzodioxins have shown efficacy against various bacterial strains, suggesting a potential application in developing antimicrobial agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the inhibition of specific cancer cell proliferation pathways. Further investigations are necessary to elucidate its effectiveness and safety in clinical settings .

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial EvaluationDemonstrated significant inhibition of bacterial growth in vitro.
Anticancer ActivityShowed potential in inhibiting cancer cell lines; further studies needed for clinical relevance.
Enzyme InhibitionIdentified as an effective inhibitor of certain metabolic enzymes involved in drug metabolism.

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis and has applications in:

  • Medicinal Chemistry : As a precursor for synthesizing pharmaceuticals with potential therapeutic effects.
  • Biochemical Research : Used in studies examining enzyme-catalyzed reactions and metabolic pathways .

Q & A

Q. What methodologies reconcile conflicting bioactivity data across different assay platforms?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. colorimetric).
  • Assay Interference Checks : Test for false positives caused by compound autofluorescence or aggregation. Use TEM to confirm nanoparticle formation in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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